methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H28N4O7S and its molecular weight is 516.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 516.16787042 g/mol and the complexity rating of the compound is 912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes a tetrahydroquinazoline core substituted with various functional groups. Its IUPAC name reflects its complex nature, indicating multiple sites of potential biological interaction.
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : Many derivatives of tetrahydroquinazoline have been studied for their ability to inhibit specific enzymes related to disease pathways.
- Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing signaling pathways involved in inflammation and cancer.
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, which could be relevant for therapeutic applications.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to tetrahydroquinazolines. One study demonstrated that a derivative showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Derivative A | MCF-7 | 15.2 | Apoptosis |
Derivative B | HeLa | 10.5 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been documented in various studies. For instance, a related sulfonamide derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : A study published in Cancer Letters evaluated the effects of a tetrahydroquinazoline derivative on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
- Antimicrobial Efficacy : In another study published in Journal of Antimicrobial Chemotherapy, researchers tested a series of sulfonamide derivatives against various pathogens. The compound demonstrated effective inhibition of bacterial growth, suggesting potential as an antibiotic agent.
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-[2-(4-sulfamoylphenyl)ethylamino]hexyl]-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S/c1-35-23(31)17-8-11-19-20(15-17)27-24(32)28(22(19)30)14-4-2-3-5-21(29)26-13-12-16-6-9-18(10-7-16)36(25,33)34/h6-11,15H,2-5,12-14H2,1H3,(H,26,29)(H,27,32)(H2,25,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDODBPFGLLTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.